Antineoplastic agent-1

T-ALL leukemia cytotoxicity

8-Azaguanine (8-AG, Guanazolo) is a purine analog antimetabolite structurally derived from guanine via substitution of the C8 carbon with nitrogen, forming a triazolopyrimidine scaffold. It functions by competitive incorporation into ribonucleic acids, disrupting normal biosynthetic pathways and inhibiting cellular proliferation.

Molecular Formula C12H24N6O2P2
Molecular Weight 346.31 g/mol
CAS No. 738-99-8
Cat. No. B1670739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntineoplastic agent-1
CAS738-99-8
SynonymsDipin;  NSC 80096;  NSC-80096;  NSC80096
Molecular FormulaC12H24N6O2P2
Molecular Weight346.31 g/mol
Structural Identifiers
SMILESC1CN1P(=O)(N2CC2)N3CCN(CC3)P(=O)(N4CC4)N5CC5
InChIInChI=1S/C12H24N6O2P2/c19-21(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)22(20,17-9-10-17)18-11-12-18/h1-12H2
InChIKeyRWNNRGBCWXOVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaguanine (CAS 738-99-8) Procurement Guide: A Purine Analog Antimetabolite with RNA-Directed Cytotoxicity


8-Azaguanine (8-AG, Guanazolo) is a purine analog antimetabolite structurally derived from guanine via substitution of the C8 carbon with nitrogen, forming a triazolopyrimidine scaffold [1]. It functions by competitive incorporation into ribonucleic acids, disrupting normal biosynthetic pathways and inhibiting cellular proliferation [2]. 8-AG demonstrates antineoplastic activity across multiple experimental tumor systems and has been evaluated clinically for acute leukemia [3]. Its cytotoxicity is mediated primarily through RNA incorporation rather than DNA-directed mechanisms, distinguishing it mechanistically from thiopurine analogs [4].

Why Purine Analog Substitution Fails: 8-Azaguanine's RNA-Centric Pharmacology Demands Differentiated Procurement Criteria


Purine analogs are not functionally interchangeable. 8-Azaguanine (8-AG) exhibits a fundamentally distinct mechanism of cytotoxicity relative to thiopurines (6-mercaptopurine, 6-thioguanine), with toxicity dependent on RNA rather than DNA incorporation [1]. Experimental evidence demonstrates that DNA synthesis inhibition protects cells from 6-mercaptopurine and 6-thioguanine toxicity but fails to protect against 8-AG, whereas RNA synthesis inhibition protects against 8-AG but not thiopurines [1]. Additionally, 8-AG and 6-thioguanine differ substantially as substrates for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), with 8-AG being a markedly poorer substrate, resulting in distinct resistance profiles and selective pressure characteristics [2]. These mechanistic divergences translate into non-overlapping experimental utility and preclude generic substitution in research and selection applications.

Quantitative Differentiation Evidence for 8-Azaguanine Procurement Decisions


Differential Cytotoxicity in T-Acute Lymphoblastic Leukemia Cell Lines: MOLT3 vs CEM

8-Azaguanine exhibits a 10-fold differential in cytotoxic potency between two T-acute lymphoblastic leukemia cell lines. MOLT3 cells demonstrate approximately 10-fold greater sensitivity than CEM cells under identical 24-hour treatment conditions [1]. This differential sensitivity correlates with a 3.5-fold higher CD26 surface expression induction in the more sensitive MOLT3 line, suggesting a functional relationship between CD26/DPPIV expression and 8-AG response [1].

T-ALL leukemia cytotoxicity CD26/DPPIV

CD26 Surface Expression Induction: MOLT3 vs CEM Differential Response

Treatment with 8-azaguanine induces a quantitatively greater increase in CD26 membrane expression in the more sensitive MOLT3 cell line compared to the less sensitive CEM line. Under identical experimental conditions, MOLT3 cells exhibit a mean fluorescence intensity (MIF) of 65.4 ± 1.3 for CD26 expression, compared to 18.7 ± 1.7 for CEM cells, representing a 3.5-fold difference [1]. This differential induction correlates with the 10-fold difference in cytotoxic sensitivity (IC50: MOLT3 10 μM vs CEM 100 μM) [1].

CD26 DPPIV biomarker T-ALL

Mechanistic Differentiation from 6-Mercaptopurine: RNA-Directed vs DNA-Directed Toxicity

8-Azaguanine's cytotoxicity mechanism is fundamentally distinct from 6-mercaptopurine (6-MP) based on protection assays. Inhibition of DNA synthesis by 1 mM thymidine protects cells from 6-MP toxicity but fails to protect cells from 8-AG toxicity. Conversely, inhibition of RNA synthesis by 6-azauridine plus deoxycytidine protects cells against 8-AG toxicity but does not protect against 6-MP toxicity [1]. These findings demonstrate that 8-AG toxicity is RNA-dependent, whereas 6-MP and 6-thioguanine exert toxicity primarily through DNA incorporation [1].

mechanism of action 6-mercaptopurine RNA incorporation DNA synthesis

HGPRT Substrate Efficiency Comparison: 8-Azaguanine vs 6-Thioguanine

8-Azaguanine is a substantially poorer substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT) compared to 6-thioguanine. Under standard culture conditions with undialyzed serum, cellular uptake and utilization of 8-AG was minimal even at relatively high concentrations, whereas incorporation of 6-thioguanine was comparable to that of the natural substrate hypoxanthine [1]. This substrate efficiency difference explains why stable 8-AG-resistant variants can retain wild-type HGPRT activity, while 6-thioguanine resistance is invariably accompanied by profound HGPRT deficiency [1].

HGPRT HPRT resistance substrate specificity

Phenotypic Expression Time of HGPRT− Mutations: 8-Azaguanine vs 6-Thioguanine Selection

In Chinese hamster V79 cell mutagenesis assays, the full phenotypic expression of HGPRT-deficient mutants selected with 8-azaguanine occurs earlier than with 6-thioguanine. Selection was performed using 8-azaguanine at 20 and 80 μg/mL versus 6-thioguanine at 4 μg/mL following ethyl methanesulfonate mutagenesis [1]. While total induced mutation yields were only slightly affected by analog choice, the earlier phenotypic expression with 8-AG is attributed to its lower affinity for wild-type HGPRT enzyme [1].

mutagenesis HGPRT mutation expression V79 cells

Hepatic Drug-Metabolizing Enzyme Induction: 8-Azaguanine vs 6-Mercaptopurine

8-Azaguanine partially inhibits the induction of hepatic drug-metabolizing enzymes by phenobarbital or phenaglycodol, whereas 6-mercaptopurine shows no significant effect. At doses exceeding 125 mg/kg, 8-AG produced partial inhibition of enzyme induction, in contrast to 6-MP which lacked any demonstrable effect on enzyme induction [1]. This differential effect is interpreted as reflecting 8-AG's action on RNA biosynthesis, consistent with its mechanism of RNA incorporation [1].

drug metabolism enzyme induction phenobarbital hepatic

Validated Application Scenarios for 8-Azaguanine Procurement


HGPRT-Based Forward Mutation and Somatic Cell Genetics Selection

8-Azaguanine is a validated selective agent for isolating HGPRT-deficient mutants in mammalian cell mutagenesis assays. Evidence demonstrates that 8-AG selection yields earlier phenotypic expression of induced mutations compared to 6-thioguanine, attributed to 8-AG's lower affinity for wild-type HGPRT enzyme [1]. This property makes 8-AG particularly suitable for forward mutation studies requiring efficient mutant isolation and characterization. However, due to its poor substrate efficiency for HGPRT, 8-AG can select resistant variants through mechanisms not involving HGPRT deficiency, whereas 6-thioguanine resistance is exclusively HGPRT-mediated [2]. Researchers should select the appropriate analog based on whether exclusive HGPRT selection stringency (use 6-TG) or broader resistance mechanism screening (use 8-AG) is desired.

T-Acute Lymphoblastic Leukemia Research Models

8-Azaguanine exhibits quantifiable differential cytotoxicity in T-ALL cell lines, with MOLT3 cells showing 10-fold greater sensitivity (IC50 ~10 μM) compared to CEM cells (IC50 ~100 μM) under identical 24-hour treatment conditions [3]. This differential correlates with a 3.5-fold higher induction of CD26/DPPIV surface expression in MOLT3 cells (MIF 65.4 ± 1.3 vs 18.7 ± 1.7) [3]. These validated benchmarks enable researchers to use 8-AG as a tool compound for probing CD26/DPPIV-related sensitivity mechanisms in T-ALL and for establishing cell-line-specific response baselines in leukemia drug screening panels.

RNA-Directed Antimetabolite Mechanism Studies

8-Azaguanine serves as a prototypical RNA-directed antimetabolite for mechanistic studies distinguishing RNA-mediated from DNA-mediated cytotoxicity. Protection assays demonstrate that DNA synthesis inhibition (1 mM thymidine) protects cells from 6-mercaptopurine and 6-thioguanine but fails to protect against 8-AG, while RNA synthesis inhibition protects against 8-AG but not thiopurines [4]. In vivo, 8-AG partially inhibits hepatic drug-metabolizing enzyme induction by phenobarbital, whereas 6-MP shows no effect, further validating 8-AG's RNA-centric pharmacology [5]. 8-AG is therefore the appropriate procurement choice for studies investigating RNA incorporation-dependent antineoplastic mechanisms.

Immunomodulation and NK Cell Cytotoxicity Enhancement Research

Recent high-throughput screening identified 8-azaguanine as a novel immunomodulatory drug (IMiD) that significantly increases the cytotoxicity of natural killer (NK) cells against blood cancer cells. 8-AG demonstrated superiority in NK cell cytotoxicity potentiation compared to previously identified IMiDs from the same screening library, including fluoxetine and amphotericin B [6]. This immunomodulatory activity represents a distinct research application beyond 8-AG's classical antimetabolite function, supporting procurement for studies investigating NK cell-mediated antitumor immunity and immune-based therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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